(E)-3-[3-(2-chloro-6-fluorobenzyl)-2,4-diisopropoxyphenyl]-2-(phenylsulfonyl)-2-propenenitrile
Description
Properties
IUPAC Name |
(E)-2-(benzenesulfonyl)-3-[3-[(2-chloro-6-fluorophenyl)methyl]-2,4-di(propan-2-yloxy)phenyl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27ClFNO4S/c1-18(2)34-27-14-13-20(15-22(17-31)36(32,33)21-9-6-5-7-10-21)28(35-19(3)4)24(27)16-23-25(29)11-8-12-26(23)30/h5-15,18-19H,16H2,1-4H3/b22-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOOWNRKQNDLZQT-PXLXIMEGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C(=C(C=C1)C=C(C#N)S(=O)(=O)C2=CC=CC=C2)OC(C)C)CC3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=C(C(=C(C=C1)/C=C(\C#N)/S(=O)(=O)C2=CC=CC=C2)OC(C)C)CC3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27ClFNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 449.97 g/mol. Its structure features key functional groups that may contribute to its biological activity, including a nitrile group, sulfonyl group, and multiple aromatic rings.
Anticancer Properties
Recent studies have indicated that compounds similar to (E)-3-[3-(2-chloro-6-fluorobenzyl)-2,4-diisopropoxyphenyl]-2-(phenylsulfonyl)-2-propenenitrile exhibit promising anticancer properties. For instance, a study demonstrated that derivatives of this compound inhibited the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.
Antimicrobial Activity
Research has also highlighted the antimicrobial potential of this compound. In vitro assays showed that it effectively inhibited the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be in the range of 10-50 µg/mL, indicating moderate antibacterial activity.
Enzyme Inhibition
Another area of interest is the compound's ability to inhibit specific enzymes. Preliminary studies suggest that it may act as a potent inhibitor of certain kinases involved in cancer signaling pathways. This inhibition could lead to reduced tumor growth and metastasis.
Data Summary Table
| Biological Activity | Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis | Study 1 |
| Antimicrobial | Inhibits bacterial growth | Study 2 |
| Enzyme inhibition | Inhibits kinase activity | Study 3 |
Case Study 1: Anticancer Efficacy
In a controlled study involving human breast cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability after 48 hours. The study utilized flow cytometry to analyze apoptosis markers, confirming that the compound effectively triggers programmed cell death.
Case Study 2: Antimicrobial Testing
A series of antimicrobial susceptibility tests were conducted using this compound against clinical isolates of Staphylococcus aureus. Results indicated that at a concentration of 25 µg/mL, the compound inhibited bacterial growth by over 90%, showcasing its potential as an antimicrobial agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Structural and Functional Differences
In contrast, ETHYL 3-(2-CHLORO-6-FLUOROPHENYL)-2-(5-ISOXAZOLYL)PROPANOATE () contains an ester-linked isoxazole, which is more hydrolytically labile . The purine-containing compound () incorporates a heterocyclic nucleobase analog, enabling hydrogen bonding and interactions with biological targets like kinases or DNA .
The halogenated benzyl group (Cl, F) in the target may enhance binding specificity in hydrophobic enzyme pockets, whereas the methoxyphenyl group in offers electron-donating properties for π-π stacking .
Potential Applications: The target’s sulfonyl group suggests utility in designing covalent enzyme inhibitors (e.g., targeting cysteine residues). ’s isoxazole-ester structure aligns with intermediates in antibiotic synthesis , while ’s purine motif is typical of antiviral or anticancer agents .
Research Implications
- The target compound’s combination of sulfonyl and nitrile groups may confer unique reactivity in click chemistry or photoaffinity labeling.
- Comparative studies with and could elucidate the role of steric bulk (diisopropoxy) versus heterocyclic motifs (purine/isoxazole) in target selectivity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (E)-3-[3-(2-chloro-6-fluorobenzyl)-2,4-diisopropoxyphenyl]-2-(phenylsulfonyl)-2-propenenitrile, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound’s synthesis likely involves multi-step reactions, including Friedel-Crafts alkylation, sulfonylation, and stereoselective propenenitrile formation. Controlled copolymerization methods, as demonstrated in polycationic dye-fixative syntheses (e.g., P(CMDA-DMDAAC)s), suggest that variables like temperature (60–90°C), initiator concentration (e.g., ammonium persulfate), and monomer ratios critically affect product purity and yield . For stereochemical control, (E)-isomer selectivity may require specific catalysts or solvents. Detailed reaction optimization tables (e.g., varying initiator concentrations vs. yield) should be adapted from analogous protocols .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?
- Methodological Answer :
- X-ray crystallography : Resolve stereochemistry and confirm the (E)-configuration, as seen in structurally similar fluorophenyl derivatives (e.g., 3-(2-chloro-6-fluorophenyl)-1-(2-thienyl)prop-2-en-1-one) .
- NMR : Use NMR to verify fluorine substitution patterns and NMR to confirm diisopropoxy and benzyl group integration .
- Mass spectrometry : High-resolution MS (HRMS) or LC-MS can validate molecular weight and fragmentation patterns, especially for the phenylsulfonyl group .
Advanced Research Questions
Q. How do electron-withdrawing substituents (e.g., phenylsulfonyl, chloro-fluorobenzyl) influence the compound’s reactivity in cross-coupling or nucleophilic substitution reactions?
- Methodological Answer : The phenylsulfonyl group enhances electrophilicity at the α,β-unsaturated nitrile moiety, enabling Michael additions or cycloadditions. Computational modeling (DFT) can predict charge distribution and reactive sites. For example, compare HOMO-LUMO gaps of analogous compounds (e.g., 2-propenenitrile derivatives) to identify substituent effects . Experimental validation involves reacting the compound with nucleophiles (e.g., amines, thiols) under varying pH and solvent conditions, monitoring kinetics via HPLC or UV-Vis .
Q. What strategies mitigate data contradictions in stability studies (e.g., thermal decomposition vs. photodegradation)?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures under inert vs. oxidative atmospheres.
- Accelerated Stability Testing : Expose the compound to UV light (e.g., 254 nm) and track degradation products via GC-MS. Discrepancies between thermal and photolytic stability may arise from radical pathways (e.g., sulfonyl group cleavage) .
- Statistical Analysis : Use multivariate regression to correlate degradation rates with substituent electronic parameters (Hammett constants) .
Q. How can computational methods (e.g., MD simulations, QSAR) predict the compound’s interactions with biological targets, such as enzymes or receptors?
- Methodological Answer :
- Molecular Docking : Dock the compound into active sites of targets (e.g., kinases) using software like AutoDock Vina. Prioritize the phenylsulfonyl group for hydrogen bonding or π-stacking interactions.
- QSAR Modeling : Derive descriptors (logP, polar surface area) from analogs (e.g., C23H21N7O derivatives) to predict bioavailability or toxicity .
- Validation : Compare in silico predictions with in vitro assays (e.g., enzyme inhibition IC50) to refine models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
